molecular formula C7H11NO B134629 (2,5-Dimethylpyrrol-1-YL)methanol CAS No. 143756-01-8

(2,5-Dimethylpyrrol-1-YL)methanol

Cat. No.: B134629
CAS No.: 143756-01-8
M. Wt: 125.17 g/mol
InChI Key: VATOEEOLJAVXDH-UHFFFAOYSA-N
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Description

(2,5-Dimethylpyrrol-1-YL)methanol is an organic compound with the molecular formula C8H13NO It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dimethylpyrrol-1-YL)methanol typically involves the reaction of 2,5-hexanedione with 2-aminoethanol under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the pyrrole ring. The final product is obtained after purification steps such as recrystallization .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: (2,5-Dimethylpyrrol-1-YL)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the pyrrole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.

Major Products Formed:

    Oxidation: Formation of 2,5-dimethyl-1H-pyrrole-1-carboxylic acid.

    Reduction: Formation of 2,5-dimethyl-1H-pyrrole-1-ethanol.

    Substitution: Formation of halogenated or nitrated derivatives of the pyrrole ring.

Scientific Research Applications

(2,5-Dimethylpyrrol-1-YL)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2,5-Dimethylpyrrol-1-YL)methanol involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: (2,5-Dimethylpyrrol-1-YL)methanol is unique due to the presence of both methyl groups and a methanol group on the pyrrole ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific synthetic and research applications.

Properties

CAS No.

143756-01-8

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

(2,5-dimethylpyrrol-1-yl)methanol

InChI

InChI=1S/C7H11NO/c1-6-3-4-7(2)8(6)5-9/h3-4,9H,5H2,1-2H3

InChI Key

VATOEEOLJAVXDH-UHFFFAOYSA-N

SMILES

CC1=CC=C(N1CO)C

Canonical SMILES

CC1=CC=C(N1CO)C

Synonyms

1H-Pyrrole-1-methanol,2,5-dimethyl-(9CI)

Origin of Product

United States

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